molecular formula C10H17ClN2O B12358240 3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride

3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride

Cat. No.: B12358240
M. Wt: 216.71 g/mol
InChI Key: QVXMJBYNBLDMEH-UHFFFAOYSA-N
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Description

3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride is a chemical compound with a unique structure that includes a pyridinone ring substituted with aminomethyl, methyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the aminomethyl group to an amine.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-5-methyl-4-propyl-3H-pyridin-2-one: Similar structure but with a different substitution pattern.

    3-(aminomethyl)-6-methyl-4-butyl-3H-pyridin-2-one: Similar structure with a butyl group instead of a propyl group.

    3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;acetate: Similar structure but with an acetate salt instead of hydrochloride.

Uniqueness

3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C10H16N2O.ClH/c1-3-4-8-5-7(2)12-10(13)9(8)6-11;/h5,9H,3-4,6,11H2,1-2H3;1H

InChI Key

QVXMJBYNBLDMEH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=O)C1CN)C.Cl

Origin of Product

United States

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